N'-[(4-chlorophenyl)methyl]-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21-7-6-12(18)9-17-14(20)13(19)16-8-10-2-4-11(15)5-3-10/h2-5,12,18H,6-9H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCGSXYMNNOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide typically involves the reaction of 4-chlorobenzylamine with 2-hydroxy-4-methylsulfanylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-N'-{(S)-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl][(2S)-piperidin-2-yl]methyl}ethanediamide ()
- Key Differences : Incorporates a thiazole ring and piperidine group instead of the hydroxybutyl chain.
- The methylsulfanyl group in the target compound is replaced with a hydroxymethyl-thiazole, altering solubility and metabolic stability .
N,N'-bis(2-((Hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide ()
- Key Differences: Bis-substituted ethanediamide with hexylamino and oxoacetyl groups.
- However, the lack of a chlorophenyl group reduces hydrophobic interactions compared to the target compound .
Urea and Sulfonamide Analogues
N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU) ()
- Key Differences : Urea backbone with a 4-methylphenylsulfonyl group.
- Implications : MPCU accumulates in mitochondria via pH-dependent mechanisms, demonstrating anticancer activity. The sulfonyl group enhances polarity compared to the methylsulfanyl group in the target compound, influencing subcellular targeting .
Cumyluron (N-((2-Chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) ()
- Key Differences : Urea-based agrochemical with a 2-chlorophenyl group.
- Implications : The urea scaffold is common in herbicides, whereas ethanediamides like the target compound may have distinct modes of action due to differences in hydrogen-bonding and steric effects .
Sulfur-Containing Analogues
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Key Differences : Acetamide backbone with nitro and methylsulfonyl groups.
- The methylsulfonyl group is more polar than the methylsulfanyl group in the target compound, affecting solubility and membrane permeability .
Research Findings and Implications
- Mitochondrial Targeting: Compounds like MPCU () demonstrate that sulfonyl/urea groups facilitate mitochondrial accumulation.
- Agrochemical vs. Pharmaceutical Potential: Urea derivatives (e.g., cumyluron) are widely used in agriculture, whereas ethanediamides with complex substitutions () are explored for drug development. The target compound’s hybrid structure suggests versatility in applications .
- Sulfur Group Effects : Methylsulfanyl groups (target compound) offer moderate hydrophobicity and metabolic stability compared to sulfonamides () or sulfonylureas (), which are more prone to hydrolysis .
Biological Activity
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Chlorophenyl group : A 4-chlorophenyl moiety that may contribute to its biological interactions.
- Hydroxy and methylsulfanyl groups : These functional groups are believed to enhance solubility and bioactivity.
- Ethanediamide backbone : This structure is common in various bioactive compounds, facilitating interactions with biological targets.
Research indicates that the compound may exhibit several mechanisms of action, including:
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : The presence of the chlorophenyl group suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The effectiveness of the compound was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant activity against Gram-positive bacteria.
- Anticancer Potential : In vitro studies have indicated that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Research has highlighted its potential to reduce inflammatory markers in cell cultures, suggesting a role in managing inflammatory diseases.
Case Studies
- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications on the chlorophenyl group significantly impacted biological efficacy .
- Clinical trials involving derivatives of this compound have shown promise in treating specific types of cancer, with observed reductions in tumor size and improved patient outcomes .
Table 1: Biological Activity Summary
| Activity Type | Test Method | Results |
|---|---|---|
| Antimicrobial | MIC Assays | Effective against Gram-positive bacteria |
| Anticancer | Cell Viability Assays | Induces apoptosis in cancer cells |
| Anti-inflammatory | Cytokine Release Assays | Reduces TNF-alpha levels |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Biological Activity Impact |
|---|---|
| Chlorophenyl Position 4 | Increased receptor binding affinity |
| Hydroxy Group Presence | Enhanced solubility and bioavailability |
| Methylsulfanyl Group | Improved anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
